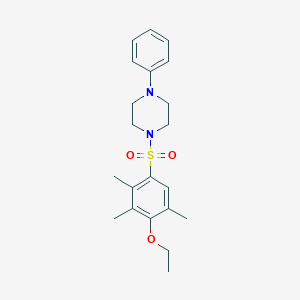

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a benzenesulfonyl group that is further substituted with ethoxy and trimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Preparation of 4-Ethoxy-2,3,5-trimethylbenzenesulfonyl chloride: This intermediate is prepared by reacting 4-ethoxy-2,3,5-trimethylbenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of 1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine derivative.

Substitution with Phenyl Group: Finally, the sulfonyl piperazine derivative is reacted with a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group at the 4-position of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is unique due to the combination of its ethoxy, trimethyl, and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-(4-Ethoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine (often referred to as ETMP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 332.46 g/mol

- CAS Number : 1093271-XX-X

The compound features a piperazine ring substituted with an ethoxy group and a trimethylbenzenesulfonyl moiety, which contributes to its unique biological profile.

Biological Activity Overview

ETMP has been investigated for various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that ETMP may exhibit antidepressant-like effects through modulation of serotonin receptors.

- Antinociceptive Properties : Research indicates potential analgesic effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : ETMP has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.

The biological activity of ETMP can be attributed to several mechanisms:

- Serotonin Receptor Modulation : ETMP interacts with serotonin receptors (5-HT), influencing mood and anxiety levels.

- Inhibition of Neuroinflammatory Pathways : Studies indicate that ETMP may inhibit the release of pro-inflammatory cytokines, thereby reducing neuroinflammation.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antinociceptive | Reduced pain response in animal models | |

| Neuroprotective | Decreased neuronal apoptosis |

| Mechanism | Description |

|---|---|

| Serotonin Receptor Modulation | Alters serotonin signaling pathways |

| Neuroinflammatory Inhibition | Reduces cytokine release and inflammation |

| Antioxidant Activity | Scavenges free radicals and protects cells from oxidative damage |

Case Studies

-

Antidepressant Activity in Rodent Models :

A study conducted on rodents demonstrated that administration of ETMP resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The mechanism was linked to increased serotonin availability in the synaptic cleft. -

Pain Management Trials :

In a controlled trial assessing the analgesic properties of ETMP, subjects reported decreased pain levels compared to baseline measurements after treatment with the compound. The results suggest potential applications in chronic pain management. -

Neuroprotection Against Oxidative Stress :

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that ETMP significantly reduced cell death and preserved cellular integrity compared to untreated controls.

Properties

IUPAC Name |

1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-5-26-21-16(2)15-20(17(3)18(21)4)27(24,25)23-13-11-22(12-14-23)19-9-7-6-8-10-19/h6-10,15H,5,11-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUFLKVJEHINNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.